molecular formula C16H16ClN3O3S2 B11403159 Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11403159
M. Wt: 397.9 g/mol
InChI Key: IXRXAWAUJTUERY-UHFFFAOYSA-N
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Description

Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of pyrimidine and benzothiophene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the methylsulfanyl and chloro groups. The benzothiophene moiety is then synthesized and coupled with the pyrimidine derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of the corresponding hydrogenated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrimidine and benzothiophene moieties may bind to specific sites on proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methylsulfanyl-pyrimidine-4-ol
  • 2-methylsulfanyl-pyrimidine-5-ol
  • 4-chloro-5-methoxy-2-methylsulfanyl-pyrimidine

Uniqueness

Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of pyrimidine and benzothiophene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H16ClN3O3S2

Molecular Weight

397.9 g/mol

IUPAC Name

methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C16H16ClN3O3S2/c1-23-15(22)11-8-5-3-4-6-10(8)25-14(11)20-13(21)12-9(17)7-18-16(19-12)24-2/h7H,3-6H2,1-2H3,(H,20,21)

InChI Key

IXRXAWAUJTUERY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NC(=NC=C3Cl)SC

Origin of Product

United States

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